Methyl 4,4-dimethylpyrrolidine-2-carboxylate
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Overview
Description
Methyl 4,4-dimethylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethylpyrrolidine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4,4-dimethylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethylpyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4,4-dimethylpyrrolidine-2-methanol.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
Methyl 4,4-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of methyl 4,4-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
- (S)-Methyl 4,4-dimethylpyrrolidine-2-carboxylate
- Ethyl 4,4-dimethylpyrrolidine-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two methyl groups at the 4-position of the pyrrolidine ring. This structural modification can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 4,4-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(9-5-8)7(10)11-3/h6,9H,4-5H2,1-3H3 |
InChI Key |
PAZXLLAOBQGLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)C(=O)OC)C |
Origin of Product |
United States |
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